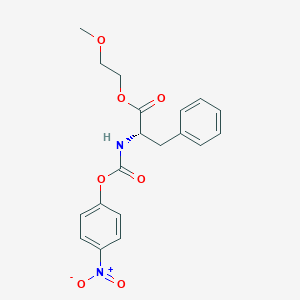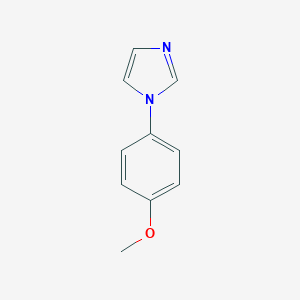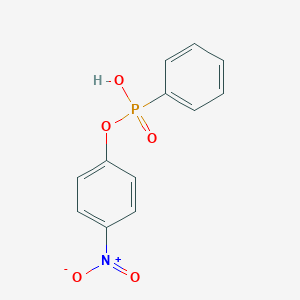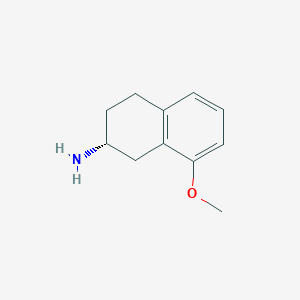
(R)-(+)-8-Methoxy-2-aminotetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-(+)-8-Methoxy-2-aminotetralin, also known as (R)-(+)-8-OH-DPAT, is a selective agonist for the dopamine D3 and D2 receptors. It is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
(R)-(+)-8-Methoxy-2-aminotetralin acts as a partial agonist at the dopamine D3 and D2 receptors. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation. (R)-(+)-8-Methoxy-2-aminotetralin also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
生化学的および生理学的効果
(R)-(+)-8-Methoxy-2-aminotetralin has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
(R)-(+)-8-Methoxy-2-aminotetralin has several advantages for lab experiments. It is a selective agonist for the dopamine D3 and D2 receptors, which allows for the specific targeting of these receptors in experiments. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, (R)-(+)-8-Methoxy-2-aminotetralin has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, it is difficult to obtain in large quantities, which may limit its use in some studies.
将来の方向性
There are several future directions for research on (R)-(+)-8-Methoxy-2-aminotetralin. One area of interest is its potential therapeutic applications in the treatment of addiction. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in reducing drug-seeking behavior and relapse in animal models of addiction. Another area of interest is its potential use in the treatment of depression. (R)-(+)-8-Methoxy-2-aminotetralin has been shown to have antidepressant effects in animal models, and further research may explore its potential as a novel antidepressant medication. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Further research may explore its potential as a neuroprotective agent in humans.
合成法
The synthesis of (R)-(+)-8-Methoxy-2-aminotetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepine with 4-methoxybenzylamine. The reaction is catalyzed by a chiral catalyst, which leads to the formation of the desired enantiomer, (R)-(+)-8-Methoxy-2-aminotetralin. This synthesis method has been widely used in the production of (R)-(+)-8-Methoxy-2-aminotetralin for scientific research purposes.
科学的研究の応用
(R)-(+)-8-Methoxy-2-aminotetralin has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D3 and D2 receptors, which are involved in the regulation of mood, reward, and motivation. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in the treatment of addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-8-Methoxy-2-aminotetralin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
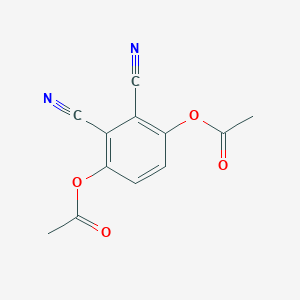


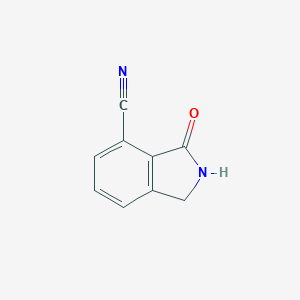
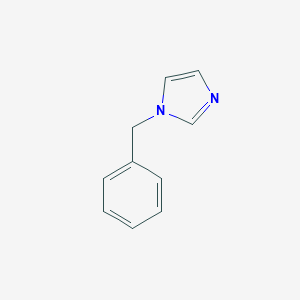
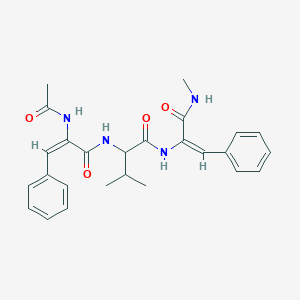
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
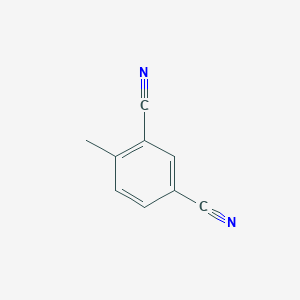
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
